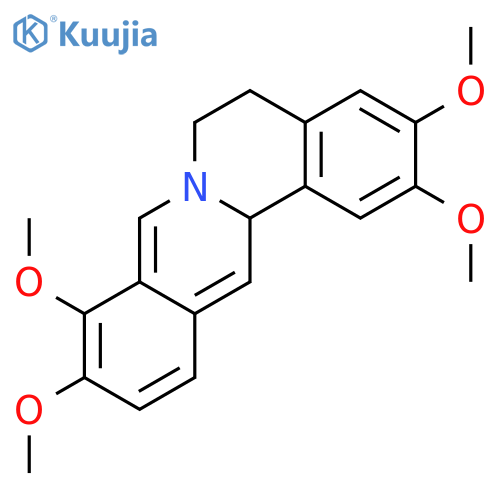Cas no 10605-02-4 (Palmatine chloride)

Palmatine chloride structure
商品名:Palmatine chloride
Palmatine chloride 化学的及び物理的性質
名前と識別子
-
- Palmatine chloride
- 2,3,9,10-TETRAMETHOXYPROTOBERBERINCHLORIDE
- BERBERICINE CHLORIDE
- PALMATINE HYDROCHLORIDE
- Palmatine HCL
- 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride
- Palmatine (chloride)
- PALMATINE CHLORIDE(P) PrintBack
- PALMATINE CHLORIDE(RG)
- GNF-PF-4086
- Palmatine chloride,Palmatine hydrochloride
- Prestwick_374
- Berbinium
- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxychloride
- Fibrauretin chloride
- PalMatin hydrochloride
- Palmatine chloride 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride
- Palmatine chloride, 98%, from Coptis chinensis Franch.
- ZJ6W8881Z8
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
- NSC209407
- Palmatine-chloride
- Palmatine chloride /
- (947153-64-2) palmatine chloride
- AKOS015903832
- FT-0689390
- DTXSID40909881
- PALMATINE CHLORIDE [USP-RS]
- NCGC00094871-02
- SR-01000841226-4
- 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium Chloride
- SW196633-2
- HMS1921M10
- NCGC00094871-01
- Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride
- NSC-209407
- SCHEMBL754702
- 3,4,10,11-TETRAMETHOXY-7,8-DIHYDRO-6??-AZATETRAPHEN-6-YLIUM CHLORIDE
- MLS002153886
- berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
- CCG-38528
- BCP02274
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride
- CHEMBL274189
- HMS3884P15
- BCP9001048
- Fibrauretin
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
- NSC 209407
- HMS3651D03
- Palmatine chloride, >=98% (HPLC)
- 10605-02-4
- MFCD00016656
- PALMATINE CHLORIDE [WHO-DD]
- Q27295608
- dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
- SPECTRUM1500872
- HMS2096D20
- s2397
- AS-72876
- HY-N0110
- HMS3374O05
- Palmatine Hydrochloride,(S)
- HMS2234K10
- P2138
- Q-100041
- SMR001233237
- SR-01000841226
- HMS1569D20
- UNII-ZJ6W8881Z8
- AC-678
- CS-5237
- DA-66457
- Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1); Berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride (8CI); Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (9CI); Palmatine chloride (6CI,7CI); Fibrauretin
- RLQYRXCUPVKSAW-UHFFFAOYSA-M
- PALMATINECHLORIDE
-
- MDL: MFCD00016656
- インチ: 1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1
- InChIKey: RLQYRXCUPVKSAW-UHFFFAOYSA-M
- ほほえんだ: [Cl-].O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])C([H])([H])C([H])([H])[N+]1C([H])=C3C(=C(C([H])=C([H])C3=C([H])C=12)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 387.123736g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 387.123736g/mol
- 単一同位体質量: 387.123736g/mol
- 水素結合トポロジー分子極性表面積: 40.8Ų
- 重原子数: 27
- 複雑さ: 475
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 387.9
じっけんとくせい
- 色と性状: Yellow powder
- ゆうかいてん: 205℃
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.624
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 32 mg/ml (82.50 mm) h2o5 mg/ml (12.89 mm; need ultrasonic) * "≥" means soluble, but saturation unknown
- PSA: 40.80000
- LogP: 0.38880
- ようかいせい: 使用できません
- じょうきあつ: No data available
Palmatine chloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332
- 警告文: P261-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 20/22-36/38
- セキュリティの説明: 24/45
- ちょぞうじょうけん:4°C, protect from light
Palmatine chloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Palmatine chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCH-015-20 mg |
Palmatine chloride |
10605-02-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P74831-20mg |
Palmatine (chloride) |
10605-02-4 | 20mg |
¥78.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2718-1 mL * 10 mM (in DMSO) |
Palmatine chloride |
10605-02-4 | 97.90% | 1 mL * 10 mM (in DMSO) |
¥462.00 | 2022-04-26 | |
| ChemFaces | CFN99124-20mg |
Palmatine hydrochloride |
10605-02-4 | >=98% | 20mg |
$30 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2718-50 mg |
Palmatine chloride |
10605-02-4 | 97.90% | 50mg |
¥148.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1059-1000mg |
Palmatine Chloride |
10605-02-4 | 98% | 1000mg |
$65 | 2023-09-20 | |
| FUJIFILM | 165-22481-20mg |
Palmatine Chloride |
10605-02-4 | 20mg |
JPY 30600 | 2023-09-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205788-1 g |
Palmatine chloride, |
10605-02-4 | ≥96% | 1g |
¥572.00 | 2023-07-10 | |
| TargetMol Chemicals | T2718-100 mg |
Palmatine chloride |
10605-02-4 | 99.64% | 100MG |
¥ 210 | 2023-07-10 | |
| TargetMol Chemicals | T2718-1 mL * 10 mM (in DMSO) |
Palmatine chloride |
10605-02-4 | 99.64% | 1 mL * 10 mM (in DMSO) |
¥ 462 | 2023-09-15 |
Palmatine chloride サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:10605-02-4)Palmatine chloride
注文番号:A1199916
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:41
価格 ($):161.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:10605-02-4)Palmatine chloride
注文番号:LE9209
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:01
価格 ($):discuss personally
Palmatine chloride 関連文献
-
Xiumin Yang,Shujing Liu,Chun Wang,Zhi Wang Anal. Methods 2014 6 8640
-
2. Zeolite based solid-phase extraction coupled with UPLC-Q-TOF-MS for rapid analysis of acetylcholinesterase binders from crude extract of Corydalis yanhusuoYi Tao,Yanhui Jiang,Weidong Li,Baochang Cai RSC Adv. 2016 6 98476
-
Yilin Lu,Qing Huang Anal. Methods 2013 5 3927
-
4. Studies on the syntheses of heterocyclic compounds. Part DLXXVII. An abnormal Hofmann degradation of phenolic berbinium saltsTetsuji Kametani,Makoto Takemura,Keiichiro Fukumoto,Tsunekazu Terui,Atsuto Kozuka J. Chem. Soc. Perkin Trans. 1 1974 2678
-
Yang Zhang,Zhipeng Zhang,Haitao Liu,Bengang Zhang,Yonghong Liao,Zhao Zhang Anal. Methods 2015 7 2041
10605-02-4 (Palmatine chloride) 関連製品
- 316-41-6(Berberine Sulfate)
- 3621-38-3(Jatrorrhizine)
- 162854-37-7(2,3,9,10-Tetrahydroxyberberine)
- 15401-69-1(Berberrubine chloride)
- 30462-71-6(Isocoptisine sulfate)
- 2086-83-1(Berberine)
- 13005-09-9(Dehydrocorydaline nitrate)
- 62663-26-7(5,6-Dimethoxy-2-phenylindole)
- 633-66-9(Berberine sulfate)
- 163769-88-8(YM-90709)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:10605-02-4)Palmatine hydrochloride

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:10605-02-4)Palmatine hydrochloride

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








